molecular formula C20H25N3O4S B11049930 1-cycloheptyl-4-(3,4-dihydroxy-5-methoxyphenyl)-6-methyl-1,4-dihydropyrazolo[3,4-d][1,3]thiazin-3(2H)-one

1-cycloheptyl-4-(3,4-dihydroxy-5-methoxyphenyl)-6-methyl-1,4-dihydropyrazolo[3,4-d][1,3]thiazin-3(2H)-one

Cat. No.: B11049930
M. Wt: 403.5 g/mol
InChI Key: BWYKPAMSINVECL-UHFFFAOYSA-N
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Description

1-cycloheptyl-4-(3,4-dihydroxy-5-methoxyphenyl)-6-methyl-1,4-dihydropyrazolo[3,4-d][1,3]thiazin-3(2H)-one is a complex organic compound with a unique structure that includes a cycloheptyl group, a dihydroxy-methoxyphenyl group, and a dihydropyrazolo-thiazinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-cycloheptyl-4-(3,4-dihydroxy-5-methoxyphenyl)-6-methyl-1,4-dihydropyrazolo[3,4-d][1,3]thiazin-3(2H)-one typically involves multiple steps, including the formation of the dihydropyrazolo-thiazinone core and the subsequent attachment of the cycloheptyl and dihydroxy-methoxyphenyl groups. Common reagents used in these reactions include cycloheptanone, 3,4-dihydroxy-5-methoxybenzaldehyde, and methylhydrazine. The reaction conditions often involve the use of solvents such as ethanol or methanol and catalysts like p-toluenesulfonic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-cycloheptyl-4-(3,4-dihydroxy-5-methoxyphenyl)-6-methyl-1,4-dihydropyrazolo[3,4-d][1,3]thiazin-3(2H)-one undergoes various chemical reactions, including:

    Oxidation: The dihydroxy groups can be oxidized to quinones using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced to its corresponding alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like sodium methoxide or sodium ethoxide in aprotic solvents.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and other reduced derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

1-cycloheptyl-4-(3,4-dihydroxy-5-methoxyphenyl)-6-methyl-1,4-dihydropyrazolo[3,4-d][1,3]thiazin-3(2H)-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or activator.

    Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and antioxidant properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-cycloheptyl-4-(3,4-dihydroxy-5-methoxyphenyl)-6-methyl-1,4-dihydropyrazolo[3,4-d][1,3]thiazin-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The dihydroxy and methoxy groups play a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 3,4-dihydroxy-5-methoxycinnamic acid
  • 3,5-dihydroxy-2-[3-(4-methoxyphenyl)propanoyl]phenyl β-D-glucopyranoside
  • 2-(3,4-dihydroxy-5-methoxyphenyl)-6-[2-(4-hydroxy-3-methoxyphenyl)ethyl]tetrahydro-2H-pyran-4-yl acetate

Uniqueness

1-cycloheptyl-4-(3,4-dihydroxy-5-methoxyphenyl)-6-methyl-1,4-dihydropyrazolo[3,4-d][1,3]thiazin-3(2H)-one is unique due to its specific combination of functional groups and its dihydropyrazolo-thiazinone core. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C20H25N3O4S

Molecular Weight

403.5 g/mol

IUPAC Name

1-cycloheptyl-4-(3,4-dihydroxy-5-methoxyphenyl)-6-methyl-2,4-dihydropyrazolo[3,4-d][1,3]thiazin-3-one

InChI

InChI=1S/C20H25N3O4S/c1-11-21-19-16(20(26)22-23(19)13-7-5-3-4-6-8-13)18(28-11)12-9-14(24)17(25)15(10-12)27-2/h9-10,13,18,24-25H,3-8H2,1-2H3,(H,22,26)

InChI Key

BWYKPAMSINVECL-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C(S1)C3=CC(=C(C(=C3)OC)O)O)C(=O)NN2C4CCCCCC4

Origin of Product

United States

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